sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate
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Overview
Description
Sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate is a chemical compound with the molecular formula C₄H₉NaO₅S. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is often utilized in the formulation of surfactants and detergents, owing to its hydrophilic nature and ability to interact with both water and organic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate typically involves the reaction of ethylene oxide with sodium bisulfite. The process can be summarized as follows:
- The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion.
- The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Ethylene oxide: reacts with in an aqueous medium.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a consistent product. The use of automated systems ensures that the reaction conditions are maintained, reducing the risk of impurities and enhancing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 2-(2-hydroxyethoxy)ethane-1-sulfonic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)ethane-1-sulfinate.
Substitution: Formation of 2-(2-alkoxyethoxy)ethane-1-sulfonate.
Scientific Research Applications
Sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell viability and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products for its excellent cleansing properties
Mechanism of Action
The mechanism by which sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is particularly useful in cleaning applications, where it helps to emulsify oils and dirt, making them easier to remove .
Molecular Targets and Pathways:
Cell membranes: Enhances permeability, facilitating the transport of molecules across the membrane.
Proteins: Can interact with protein surfaces, altering their solubility and stability.
Comparison with Similar Compounds
Sodium 2-(2-hydroxyethoxy)ethane-1-sulfonate can be compared with other similar compounds such as:
Sodium lauryl sulfate: Another surfactant with strong cleansing properties but higher potential for skin irritation.
Sodium isethionate: Similar in structure but with different hydrophilic-lipophilic balance, making it suitable for different applications.
Sodium dodecylbenzenesulfonate: A more potent surfactant but less biodegradable compared to this compound
Uniqueness: this compound stands out due to its balanced hydrophilic and lipophilic properties, making it versatile for various applications without the high irritation potential of some other surfactants .
Properties
CAS No. |
53211-00-0 |
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Molecular Formula |
C4H9NaO5S |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
sodium;2-(2-hydroxyethoxy)ethanesulfonate |
InChI |
InChI=1S/C4H10O5S.Na/c5-1-2-9-3-4-10(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
InChI Key |
SZINDZNWFLBXKV-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCS(=O)(=O)[O-])O.[Na+] |
Purity |
95 |
Origin of Product |
United States |
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